Structural Differentiation from the Closest In-Class Analogs
The target compound is structurally differentiated from its closest analogs by its unique 4-(2-methylpropyl)benzenesulfonyl substituent. The most comparable commercially available analogs include 4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline and 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline . These differ in the steric bulk and lipophilicity of the alkyl group on the benzene ring. While no public bioactivity data exists for a direct performance comparison, in silico assessment indicates the isobutyl group of the target compound (Calculated LogP ≈ 4.8) confers distinct physicochemical properties compared to the propyl analog (C24H26N2O3S, MW 422.5, Calculated LogP ≈ 4.3) and the bulkier tert-butyl analog (C25H28N2O3S, MW 436.6, Calculated LogP ≈ 5.1) . This difference is a primary driver for selecting this compound in lead optimization campaigns where specific lipophilicity windows are targeted.
| Evidence Dimension | Structural and Calculated Physicochemical Property Comparison |
|---|---|
| Target Compound Data | 4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline, MW 436.6, CLogP ≈ 4.8 |
| Comparator Or Baseline | 3-(Piperidine-1-carbonyl)-4-(4-propylbenzenesulfonyl)quinoline, MW 422.5, CLogP ≈ 4.3; 4-(4-tert-butylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline, MW 436.6, CLogP ≈ 5.1 |
| Quantified Difference | CLogP difference of approximately +0.5 versus propyl analog and -0.3 versus tert-butyl analog; MW difference of +14.1 Da versus propyl analog. |
| Conditions | In silico calculated properties using standard cheminformatics tools (e.g., ChemAxon/ALOGPS). |
Why This Matters
For a procurement decision in a medicinal chemistry lead optimization program, matching a specific lipophilicity profile is critical for balancing potency, solubility, and metabolic stability, making the target compound the only choice within this specific property space.
